9-Nitrooleate (9-NO2-OA) is a bioactive electrophilic nitro-fatty acid characterized by a nitroalkene moiety at the C9 position of the oleic acid backbone. Commercially supplied at ≥98% purity, often as a stable solution in ethanol, it serves as a critical analytical standard and pharmacological tool. Unlike its native precursor, oleic acid, 9-nitrooleate functions as a reactive signaling lipid capable of reversible Michael addition with biological nucleophiles. In procurement contexts, it is specifically selected over crude 9(10)-nitrated mixtures to ensure absolute regioisomeric purity, which is essential for precise LC-MS/MS lipidomic quantification, reproducible structural biology assays, and the targeted synthesis of downstream nitrated phospholipid probes without the burden of complex diastereomeric separation.
Substituting pure 9-nitrooleate with the commonly available 9(10)-nitrooleate mixture or native oleic acid compromises both analytical precision and synthetic efficiency. Native oleic acid completely lacks the electrophilic β-carbon necessary for nitroalkylation, rendering it useless for studying Nrf2 or PPARγ pathways driven by covalent protein modification. Meanwhile, utilizing the 9(10)-nitrooleate mixture—an equimolar blend of the 9- and 10-regioisomers—introduces significant assay variability. In mass spectrometry, the isomers exhibit identical mass-to-charge ratios and closely overlapping retention times, making baseline resolution and exact quantification of endogenous levels impossible without a pure reference standard . Furthermore, in synthetic chemistry, using the mixture to generate nitrated phospholipids yields complex regioisomeric blends that require costly and labor-intensive preparative HPLC to resolve, whereas starting with pure 9-nitrooleate ensures a single, structurally defined product [1].
In mass spectrometry-based lipidomics, distinguishing between endogenous nitrooleate isomers requires pure reference standards. Pure 9-nitrooleate provides a single chromatographic peak, whereas the 9(10)-nitrooleate mixture produces overlapping signals due to identical molecular weights (327.5 g/mol) and similar polarities. Utilizing the ≥98% pure 9-isomer allows for the establishment of precise calibration curves, eliminating the signal ambiguity inherent to the 1:1 mixture and enabling accurate quantification of physiological concentrations (e.g., ~600 nM in human plasma) .
| Evidence Dimension | Chromatographic signal ambiguity |
| Target Compound Data | Pure 9-nitrooleate (0% isomeric overlap) |
| Comparator Or Baseline | 9(10)-nitrooleate mixture (~50% signal overlap) |
| Quantified Difference | >98% regioisomeric purity vs. 1:1 mixture |
| Conditions | LC-MS/MS lipidomic profiling |
Procurement of the pure isomer is mandatory for laboratories requiring exact quantitative validation of endogenous lipid biomarkers.
The presence of the nitroalkene group fundamentally alters the pharmacological profile of the fatty acid. At a concentration of 1 µM, 9-nitrooleate induces approximately a 7-fold activation of the PPARγ nuclear receptor. In contrast, native oleic acid exhibits negligible transactivation at this concentration. This robust electrophilic signaling capability is driven by the specific orientation and reactivity of the nitro group at the C9 position, which facilitates targeted interactions within the receptor's ligand-binding domain [1].
| Evidence Dimension | PPARγ transactivation fold-increase |
| Target Compound Data | 9-nitrooleate (~7-fold activation at 1 µM) |
| Comparator Or Baseline | Native oleic acid (negligible activation at 1 µM) |
| Quantified Difference | ~7-fold increase in receptor activation |
| Conditions | In vitro reporter assay (e.g., CV-1 or MCF-7 cells) |
Validates the necessity of procuring the nitrated derivative rather than the cheaper native fatty acid for nuclear receptor and metabolic syndrome research.
When synthesizing nitrated phosphatidylcholines (e.g., NO2-PC) for liposomal or biopassivating membrane applications, the choice of precursor dictates downstream processing costs. Utilizing pure 9-nitrooleate yields a single regioisomer of the target phospholipid. Conversely, utilizing the standard 9(10)-nitrooleate mixture results in a complex mixture of diastereomers. Isolating a pure product from this mixture requires extensive preparative HPLC, significantly reducing the overall synthetic yield and increasing solvent and labor costs compared to the streamlined synthesis afforded by the pure 9-isomer [1].
| Evidence Dimension | Downstream purification requirement |
| Target Compound Data | Yields single regioisomer (e.g., >95% purity) |
| Comparator Or Baseline | 9(10)-nitrooleate mixture (Yields 1:1 diastereomeric mixture) |
| Quantified Difference | Eliminates need for preparative HPLC separation |
| Conditions | Synthesis of nitrated glycerophospholipids |
For synthetic chemists and material scientists, procuring the pure isomer drastically reduces downstream purification bottlenecks and improves final product yield.
The primary mechanism of action for 9-nitrooleate involves the kinetically rapid and reversible Michael addition of its β-carbon to biological nucleophiles, such as the cysteine residues on the Keap1 protein. Pure 9-nitrooleate possesses complete electrophilic potential for these nitroalkylation reactions. Native oleic acid, lacking the electron-withdrawing nitro group and the conjugated double bond system, has 0% capacity for Michael addition under physiological conditions, making it entirely unsuitable as a substitute in redox signaling assays [1].
| Evidence Dimension | Michael addition (nitroalkylation) capacity |
| Target Compound Data | Rapid covalent adduction to thiols (100% capability) |
| Comparator Or Baseline | Native oleic acid (0% capability) |
| Quantified Difference | Absolute presence of Michael addition reactivity |
| Conditions | Physiological pH, interaction with protein cysteines |
Ensures researchers studying covalent protein modification procure the specifically reactive nitroalkene rather than an unreactive analog.
Pure 9-nitrooleate is a highly effective choice for standardizing LC-MS/MS workflows aimed at quantifying endogenous nitro-fatty acids in plasma or tissue samples. Its absolute regioisomeric purity prevents the peak overlap seen with 9(10)-mixtures, allowing for precise metabolic profiling of oxidative stress biomarkers .
In the development of biopassivating coatings or specialized liposomes, 9-nitrooleate serves as a critical synthetic building block. Using the pure 9-isomer instead of the regioisomeric mixture ensures the production of structurally uniform nitrated phosphatidylcholines, bypassing the need for exhaustive preparative HPLC separation of diastereomers [1].
For in vitro assays investigating the activation of Nrf2 or PPARγ via reversible Michael addition (nitroalkylation), 9-nitrooleate provides a precise, unconfounded tool compound. Its use guarantees that dose-response relationships and binding kinetics are attributed solely to the 9-isomer, avoiding the variable receptor affinities introduced by the 10-isomer present in crude mixtures[2].